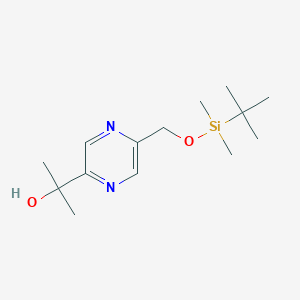

2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol

Description

Properties

Molecular Formula |

C14H26N2O2Si |

|---|---|

Molecular Weight |

282.45 g/mol |

IUPAC Name |

2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrazin-2-yl]propan-2-ol |

InChI |

InChI=1S/C14H26N2O2Si/c1-13(2,3)19(6,7)18-10-11-8-16-12(9-15-11)14(4,5)17/h8-9,17H,10H2,1-7H3 |

InChI Key |

YSGFEVBLNCUQKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=C(C=N1)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Silylation with tert-Butyldimethylsilyl Chloride (TBDMSCl)

The hydroxymethyl group at C5 is typically protected early to prevent undesired side reactions. A standard protocol involves:

-

Dissolving the hydroxyl-containing precursor (e.g., 5-(hydroxymethyl)pyrazin-2-ol) in anhydrous tetrahydrofuran (THF).

-

Adding TBDMSCl (1.2–1.5 equiv) and imidazole (1.5–2.0 equiv) as a base.

-

Stirring at room temperature for 5–24 hours, achieving yields of 85–91% after purification.

Example Conditions from Literature

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Temperature | 25°C | |

| Reaction Time | 5 hours | |

| Workup | Dilution with CH₂Cl₂, aqueous wash | |

| Purification | Column chromatography (petroleum ether/EtOAc) |

This method avoids competitive oxidation of the hydroxymethyl group and ensures compatibility with subsequent propan-2-ol installation.

Installation of the Propan-2-ol Moiety

Nucleophilic Addition to Pyrazine Derivatives

The tertiary alcohol at C2 can be introduced via Grignard reaction or organometallic addition to a ketone intermediate. A two-step approach is often employed:

-

Synthesis of 2-acetylpyrazine : Achieved through Friedel-Crafts acylation or palladium-catalyzed coupling.

-

Nucleophilic attack using methylmagnesium bromide (MeMgBr) or trimethylaluminum (AlMe₃).

Critical Parameters

-

Temperature Control : Reactions performed at −78°C to 0°C minimize over-addition.

-

Solvent Choice : Ethereal solvents (THF, diethyl ether) enhance nucleophilicity.

Example Reaction

Yield: 70–85% after aqueous workup.

Sequential Functionalization of Pyrazine Core

Regioselective Coupling Reactions

Modern approaches leverage cross-coupling strategies to install substituents at specific positions:

-

Suzuki-Miyaura Coupling : For introducing aryl/heteroaryl groups.

-

Buchwald-Hartwig Amination : For nitrogen-based functionalities.

However, these methods require pre-functionalized pyrazine halides (e.g., 2-bromo-5-(TBDMS-oxymethyl)pyrazine), which are synthesized via:

-

Directed ortho-Metalation : Using strong bases (LDA or LiTMP) to deprotonate C2, followed by bromination.

Challenges

-

Steric Hindrance : Bulky TBDMS groups at C5 may slow coupling kinetics.

-

Protection-Deprotection Sequences : Ensuring TBDMS stability under Pd-catalyzed conditions.

Integrated Synthetic Routes

Route A: Early-Stage Silylation (Priority: Hydroxymethyl Protection)

-

5-(Hydroxymethyl)pyrazin-2-ol → 5-(TBDMS-oxymethyl)pyrazin-2-ol (91% yield).

-

Friedel-Crafts Acylation at C2 → 2-acetyl-5-(TBDMS-oxymethyl)pyrazine .

Advantages : Early protection simplifies handling of polar intermediates.

Limitations : Acylation at C2 may require harsh acidic conditions (risk of TBDMS cleavage).

Route B: Late-Stage Silylation (Priority: Alcohol Formation First)

-

2-(2-Hydroxypropane-2-yl)pyrazin-5-ol synthesis via Grignard addition.

-

Selective TBDMS protection of C5 hydroxyl using TBDMSCl/imidazole (86% yield).

Advantages : Avoids exposure of TBDMS to acylation catalysts.

Limitations : Requires chromatographic separation of regioisomers during Grignard step.

Optimization and Troubleshooting

Solvent Effects on Silylation

Chemical Reactions Analysis

Installation of the TBS Protecting Group

The TBS group is introduced via silylation of hydroxyl groups using tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base. Key conditions include:

| Reaction Conditions | Yield | Source |

|---|---|---|

| TBS-Cl, pyridine, CH₂Cl₂, 0–20°C | 95% | |

| TBS-Cl, imidazole, THF, rt | 91% | |

| TBS-Cl, triethylamine, CH₂Cl₂, 0–20°C | 92–100% |

Functionalization of the Pyrazine Ring

The pyrazine ring undergoes nucleophilic aromatic substitution (SNAr) to install substituents. For example, chloropyrazine cores react with amines under thermal conditions (e.g., 80–100°C) to form substituted pyrazines . The TBS-protected alcohol at position 5 likely originates from a hydroxyl group that was silylated after installation via SNAr.

Formation of the Propan-2-ol Group

The propan-2-ol group at position 2 can be introduced through reductive amination or reduction of a ketone. For instance, prolinol derivatives are reduced to form secondary alcohols, which are then functionalized . Alternatively, Grignard reagents or organometallic additions could install the alcohol group, depending on the precursor structure.

Deprotection of the TBS Group

The TBS group is removed under acidic conditions (e.g., 4N HCl in dioxane) or via fluoride enzymes (e.g., TBAF). This step is critical for regenerating the hydroxyl group in downstream applications .

Stability and Reactivity

The TBS group stabilizes hydroxyl groups during synthesis but may limit reactivity. For example, silylated alcohols are inert under basic or acidic conditions, enabling selective functionalization elsewhere in the molecule . The propan-2-ol group, being a secondary alcohol, is less reactive than primary alcohols but can participate in esterification or oxidation under stringent conditions.

Analytical and Purification Methods

-

LCMS : Used to confirm molecular weight and purity (e.g., [M+H]+ = 204.2 for silylated amines) .

-

Silica Gel Chromatography : Purifies intermediates, often with ethyl acetate/hexanes or Et3N/MeOH/CHCl3 mixtures .

-

NMR : Confirms regiochemistry and stereochemistry (e.g., ¹H-NMR shifts for silylated groups) .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily investigated for its potential pharmacological properties. Research indicates that similar compounds may interact with various biological targets, including enzymes and receptors, making them valuable in drug discovery and development. The presence of the tert-butyldimethylsilyl group enhances bioavailability and stability, influencing pharmacodynamics and pharmacokinetics.

2. Organic Synthesis

As an intermediate in organic synthesis, 2-(5-(((tert-butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol is used to synthesize more complex molecules. Its ability to protect hydroxyl groups allows for selective reactions without undesired side reactions occurring.

3. Drug Development

The compound's structural similarity to known pharmacophores positions it as a candidate for further investigation in drug development. It may serve as a building block for synthesizing novel therapeutic agents targeting specific diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds structurally related to 2-(5-(((tert-butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol:

- Antimicrobial Activity : Research has shown that similar pyrazine derivatives exhibit antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics .

- Enzyme Inhibition Studies : Compounds with similar structures have been tested for their ability to inhibit specific enzymes involved in disease pathways, showcasing their utility in therapeutic contexts .

- Bioavailability Studies : Investigations into the pharmacokinetics of related compounds suggest that the tert-butyldimethylsilyl group significantly improves solubility and absorption, which are critical factors in drug formulation .

Mechanism of Action

The mechanism of action of 2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites on the molecule. This selectivity is crucial in synthetic applications where precise control over reaction pathways is required.

Comparison with Similar Compounds

The following analysis compares structural analogs and functional group analogs based on the provided evidence and general organic chemistry principles:

Structural Analogs with TBS-Protected Groups

Key Observations :

- The TBS group is universally employed for hydroxyl protection but exhibits distinct reactivity depending on the molecular environment. For example, in the target compound, steric hindrance from the pyrazine ring may slow deprotection compared to linear analogs like compound 26 .

Pyrazine Derivatives with Alternative Substituents

Key Observations :

- The TBS-O-CH2 group in the target compound provides synthetic versatility absent in unprotected analogs like thiazolidinones .

Physicochemical Properties

- Solubility: The propan-2-ol group increases water solubility relative to purely aromatic pyrazines (e.g., thiazolidinones in ).

Biological Activity

2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol, with CAS number 1243382-82-2, is a complex organic compound notable for its structural features, including a pyrazine ring and a tert-butyldimethylsilyl (TBS) protecting group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in drug synthesis.

The molecular formula of 2-(5-(((tert-butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol is C14H26N2O2Si, with a molecular weight of 282.45 g/mol. The TBS group enhances the compound's stability and bioavailability, making it a suitable candidate for further pharmacological studies .

Biological Activity Overview

Research indicates that compounds similar to 2-(5-(((tert-butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol exhibit various biological activities, particularly in the realm of pharmacology. These activities are often linked to their interactions with specific enzymes and receptors.

Potential Pharmacological Properties

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that 2-(5-(((tert-butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol may also exhibit such effects. For instance, studies on related pyrazine derivatives have shown efficacy against various bacterial strains .

- Antioxidant Effects : The presence of the pyrazine ring may contribute to antioxidant activity, which is critical in preventing oxidative stress-related cellular damage .

- Antiproliferative Activity : Research has indicated that structurally related compounds can inhibit cancer cell proliferation. For example, specific derivatives have shown significant antiproliferative effects in breast cancer cell lines (MCF-7), suggesting a potential role for 2-(5-(((tert-butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol in cancer therapy .

Structure–Activity Relationship (SAR)

The biological activity of compounds like 2-(5-(((tert-butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol can often be correlated with their structural features. The following table summarizes the characteristics and biological activities of related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-(5-Methoxymethylpyrazin-2-yl)propan-2-ol | C11H16N2O3 | Lacks silyl protection; simpler structure | Moderate antimicrobial activity |

| 4-(tert-butyldimethylsilyloxy)-phenol | C12H18O2Si | Contains phenolic structure | Antioxidant properties |

| 3-(tert-butydimethylsilyloxy)-butanol | C10H22O3Si | Alcoholic compound | Used in organic synthesis |

The unique combination of the pyrazine ring with the TBS protecting group and secondary alcohol functionality enhances the stability and reactivity of this compound compared to others .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazine derivatives:

- Antioxidant and Antimicrobial Studies : A study conducted by Umesha et al. (2009) evaluated the antioxidant properties of pyrazine derivatives using DPPH radical scavenging assays, revealing significant activity that could be attributed to structural similarities with 2-(5-(((tert-butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol .

- Antiproliferative Effects : Research published in MDPI highlighted that certain pyrazine derivatives exhibited significant antiproliferative effects on MCF-7 cells, indicating a potential therapeutic application for compounds like 2-(5-(((tert-butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol in oncology .

- Enzyme Interaction Studies : Investigations into enzyme interactions suggest that similar compounds may act as inhibitors or modulators of specific enzymes involved in metabolic pathways, further supporting their potential as drug candidates .

Q & A

Q. What in vitro assays evaluate the biological activity of derivatives of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, polymerases) using fluorescence-based substrates.

- Cytotoxicity Screening : Test derivatives in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.

- Data Interpretation : Compare structure-activity relationships (SAR) to identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.